molecular formula C19H27N5O3 B2546549 8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896597-95-8

8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2546549
CAS No.: 896597-95-8
M. Wt: 373.457
InChI Key: JMOIBZBXZHKQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to the imidazopurine class, designed for advanced immunological and oncological research. This compound is of significant interest in the study of Toll-like Receptor (TLR) 7 and 8 signaling pathways. TLR7/8 agonists are emerging as promising vaccine adjuvant candidates, capable of linking innate and adaptive immunity by activating antigen-presenting cells such as dendritic cells, leading to the production of key inflammatory cytokines and type I interferons . This mechanism is being exploited in novel vaccine formulations, including those against viral infections like SARS-CoV-2, where similar TLR7/8 agonists adsorbed to alum have been shown to elicit robust humoral and cell-mediated immune responses . Furthermore, due to the role of TLR activation in shifting the immune response towards a Th1 profile, this compound has potential research applications in investigating therapeutic strategies for allergic diseases, including asthma and allergic rhinitis . Beyond immunology, the structural features of this purine derivative also make it a valuable scaffold in cancer research. Purine derivatives are actively investigated as anticancer agents, with mechanisms that may include the inhibition of key enzymatic processes such as deubiquitinases (DUBs) . This compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the current safety data sheet prior to use.

Properties

IUPAC Name

6-cyclohexyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-6-5-7-9-14)21(3)19(26)22(17(15)25)10-11-27-4/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIBZBXZHKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine class. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of neuropharmacology and immunology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H26N4O2
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in the imidazo[2,1-f]purine family often act as phosphodiesterase (PDE) inhibitors and serotonin receptor ligands. Specifically:

  • PDE Inhibition : The compound has shown potential as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various cellular signaling pathways and has implications for mood regulation and anxiety disorders .
  • Serotonin Receptor Affinity : Studies have demonstrated that related compounds exhibit affinity for serotonin receptors (5-HT1A and 5-HT7). These interactions suggest potential antidepressant and anxiolytic effects .

Antidepressant Effects

In vivo studies have indicated that this compound may possess antidepressant properties. For instance:

  • Forced Swim Test (FST) : Compounds similar to 8-cyclohexyl-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine have shown significant reductions in immobility time during FSTs in mice, suggesting an antidepressant-like effect .

Anxiolytic Properties

The compound has also been evaluated for its anxiolytic effects:

  • Comparison with Diazepam : In preliminary pharmacological tests, it exhibited greater potency than diazepam at certain doses (e.g., 2.5 mg/kg), indicating a promising profile for treating anxiety disorders .

Study 1: Serotonin Receptor Ligands

A series of derivatives from the imidazo[2,1-f]purine class were synthesized and tested for their affinity towards serotonin receptors. The results indicated that modifications at specific positions significantly enhanced receptor binding affinity and selectivity:

Compound5-HT1A Affinity5-HT7 AffinityPDE Inhibition
Compound AHighModerateWeak
Compound BModerateHighModerate
8-Cyclohexyl... High High Weak

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
  • Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 4 hours.
  • Toxicology : No significant acute toxicity was observed at therapeutic doses in animal models.

Comparison with Similar Compounds

Key Observations:

  • Position 8 Modifications: Piperazinylalkyl groups (e.g., AZ-853, AZ-861) confer high 5-HT1A receptor affinity, while dihydroisoquinolinyl (Compound 5) or cyclohexyl (Target Compound) groups may prioritize PDE or alternative receptor interactions .
  • Position 3 Substitutions : Methyl groups are common, but the Target Compound’s 2-methoxyethyl chain could improve solubility and reduce CYP-mediated metabolism compared to alkyl chains .

Pharmacodynamic and Pharmacokinetic Profiles

Anticancer Activity (CB11 vs. Target Compound):

  • CB11 : Induces PPARγ-dependent apoptosis in NSCLC cells at 10 μM via ROS generation and caspase-3 activation .
  • Target Compound: No direct data, but cyclohexyl groups in similar frameworks often enhance metabolic stability and tumor penetration.

Antidepressant Activity (AZ-853, AZ-861, Compound 3i):

  • AZ-853: Superior brain penetration (brain/plasma ratio = 1.5) and antidepressant efficacy in FST (ED50 = 2.5 mg/kg) but causes weight gain and α1-adrenolytic hypotension .
  • AZ-861 : Higher 5-HT1A affinity (Ki = 0.2 nM) but weaker brain penetration (brain/plasma ratio = 0.8) and lipid metabolism side effects .

Structural Determinants of Selectivity

  • Fluorine vs. Trifluoromethyl Groups : AZ-853 (2-fluorophenyl) vs. AZ-861 (3-trifluoromethylphenyl) show that electron-withdrawing groups at the phenyl ring enhance 5-HT1A receptor potency but alter side effect profiles .
  • Chain Length : Piperazinylpentyl (Compound 3i) vs. piperazinylbutyl (AZ-853) extensions impact brain penetration and duration of action .

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